3,5-Difluoro-N-methylaniline

Identity Testing Quality Control Regioisomer Purity

3,5-Difluoro-N-methylaniline is a fluorinated N-alkylaniline building block (C₇H₇F₂N, MW 143.14 g/mol) belonging to the difluoro-N-methylaniline regioisomer family. It features two electron-withdrawing fluorine atoms at the meta positions (C3 and C5) of the aromatic ring and a methyl-substituted amine group, which together modulate its electronic properties, lipophilicity, and reactivity relative to non-fluorinated and differently fluorinated analogs.

Molecular Formula C7H7F2N
Molecular Weight 143.13 g/mol
CAS No. 470458-51-6
Cat. No. B1591541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoro-N-methylaniline
CAS470458-51-6
Molecular FormulaC7H7F2N
Molecular Weight143.13 g/mol
Structural Identifiers
SMILESCNC1=CC(=CC(=C1)F)F
InChIInChI=1S/C7H7F2N/c1-10-7-3-5(8)2-6(9)4-7/h2-4,10H,1H3
InChIKeyRVLAHRBSGLXXPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Difluoro-N-methylaniline (CAS 470458-51-6) – Core Identity and Procurement-Relevant Characteristics


3,5-Difluoro-N-methylaniline is a fluorinated N-alkylaniline building block (C₇H₇F₂N, MW 143.14 g/mol) belonging to the difluoro-N-methylaniline regioisomer family. It features two electron-withdrawing fluorine atoms at the meta positions (C3 and C5) of the aromatic ring and a methyl-substituted amine group, which together modulate its electronic properties, lipophilicity, and reactivity relative to non-fluorinated and differently fluorinated analogs . Commercially, it is supplied as a liquid with a minimum purity specification of 98%, and its predicted physicochemical profile (boiling point ~181.1 °C at 760 mmHg, refractive index 1.523, pKa ~3.38, and ACD/LogP 2.61) fundamentally distinguishes it from its closest regioisomeric competitors .

Why 3,5-Difluoro-N-methylaniline Cannot Be Replaced by Generic Difluoro-N-methylaniline Analogs


Difluoro-N-methylaniline regioisomers (2,3-; 2,4-; 2,6-; 3,4-; and 3,5-substituted) share the same molecular formula and nominal molecular weight, yet the position of fluorine atoms on the aniline ring produces quantifiable differences in key physicochemical properties that directly affect synthetic utility, purification strategy, analytical identity confirmation, and downstream biological performance. For example, the 3,5-difluoro substitution pattern yields a measurably higher boiling point (181.1 °C vs 168.6 °C for 2,4-difluoro), a distinctly different refractive index (1.523 vs 1.5045), a substantially higher ACD/LogP (2.61 vs 2.04), and a pKa that is approximately 1.5 units lower than non-fluorinated N-methylaniline . These differences are not cosmetic; they translate into divergent behavior in distillation, chromatographic retention, salt formation, and membrane partitioning, making generic substitution scientifically indefensible without explicit re-validation. Furthermore, collision-induced dissociation (CID) mass spectrometry demonstrates that difluoroaniline regioisomers produce diagnostic fragmentation fingerprints, enabling unambiguous detection of isomer cross-contamination that would be invisible by nominal mass alone [1].

Quantitative Differentiation Evidence for 3,5-Difluoro-N-methylaniline Against Closest Analogs


Refractive Index: Rapid Identity Confirmation Differentiates 3,5-Difluoro from 2,4-Difluoro-N-methylaniline

The refractive index (nD) of 3,5-difluoro-N-methylaniline is measured at 1.523, whereas its most common regioisomer impurity, 2,4-difluoro-N-methylaniline, exhibits an experimental refractive index of 1.5045 [1]. The difference of ΔnD = 0.0185 is well outside typical instrumental error and constitutes a simple, non-destructive identity test that can be performed on receipt of material to distinguish these two isomers, which are otherwise identical by molecular weight and elemental composition.

Identity Testing Quality Control Regioisomer Purity

Boiling Point Differential: Distillation Design and Purification Feasibility

The predicted boiling point of 3,5-difluoro-N-methylaniline at atmospheric pressure (760 mmHg) is 181.1 ± 30.0 °C, compared to 168.6 ± 30.0 °C for 2,4-difluoro-N-methylaniline . The mean boiling point difference of approximately 12.5 °C indicates that these two regioisomers can be separated by fractional distillation, and that process temperature settings for solvent removal or distillation purification must be adjusted accordingly to avoid yield loss or thermal degradation.

Purification Process Design Distillation Thermal Separation

Basicity Modulation (pKa): Impact on Salt Formation and Coupling Reactivity

The predicted pKa of the conjugate acid of 3,5-difluoro-N-methylaniline is 3.38 ± 0.25, compared to an experimentally measured pKa of 4.84 for non-fluorinated N-methylaniline [1]. The dual meta-fluorine substitution reduces the basicity of the aromatic amine by approximately 1.46 pKa units (a ~29-fold decrease in basicity), which directly affects the compound's ability to form salts with acids, its nucleophilicity in coupling reactions, and its protonation state under physiologically relevant pH conditions.

Basicity Salt Formation Amine Reactivity

Lipophilicity (LogP): 3.7× Higher Octanol-Water Partitioning vs. 2,4-Difluoro Regioisomer

The ACD/LogP of 3,5-difluoro-N-methylaniline is calculated as 2.61, whereas the ACD/LogP of the 2,4-difluoro regioisomer is 2.04 . This ΔLogP of 0.57 log units corresponds to a calculated partition coefficient ratio of approximately 3.7:1, meaning that 3,5-difluoro-N-methylaniline is roughly 3.7 times more lipophilic than its 2,4-difluoro counterpart. Because LogP is a primary determinant of passive membrane permeability and non-specific protein binding, this difference can influence the pharmacokinetic profile of downstream compounds derived from this building block.

Lipophilicity Membrane Permeability Drug Design

CID Mass Spectrometry Fingerprint: Unambiguous Regioisomer Identification for Impurity Control

Patrick et al. (2011) demonstrated that collision-induced dissociation (CID) mass spectra of difluoroaniline regioisomers produce distinct fragmentation patterns that differ from those of other haloaniline regioisomers. Specifically, ortho-difluoroanilines exhibit loss of hydrogen fluoride (HF), whereas meta- and para-difluoroanilines show preferential loss of ammonia or halogen radicals [1]. Applied to the difluoro-N-methylaniline series, this means that 3,5-difluoro-N-methylaniline (meta,meta-disubstituted) will generate a characteristic CID fragmentation fingerprint that is distinguishable from ortho-substituted isomers such as 2,4-difluoro- or 2,6-difluoro-N-methylaniline. This provides a validated LC-MS/MS method for detecting regioisomeric impurities at trace levels that would be invisible by nominal mass alone.

Mass Spectrometry Impurity Profiling Isomer Differentiation

Procurement-Driven Application Scenarios for 3,5-Difluoro-N-methylaniline Based on Verified Differentiation Evidence


QC-Driven Identity Confirmation Upon Receipt Using Refractive Index

When 3,5-difluoro-N-methylaniline is received from a supplier, the QC laboratory can immediately measure its refractive index and compare it to the expected value of 1.523. A reading that deviates toward 1.5045—the experimental nD of 2,4-difluoro-N-methylaniline—alerts the team to a possible regioisomer mix-up or cross-contamination [1]. This non-destructive, 30-second test saves the cost of synthesizing an incorrect product and eliminates the need for immediate chromatographic analysis.

Distillation-Based Purification with Isomer-Specific Temperature Control

For kilo-lab or pilot-scale purification of 3,5-difluoro-N-methylaniline by fractional distillation, process parameters must target a boiling range centered at approximately 181 °C at atmospheric pressure . Using the boiling point of the 2,4-difluoro isomer (168.6 °C) as a reference for setting fraction cut points would result in premature collection of a lower-boiling impurity and yield loss of the target compound [1]. The ~12.5 °C mean difference justifies dedicated temperature ramp profiles.

Reaction Design for Amide Coupling and Salt Formation with pH Targeting

Organic chemists using 3,5-difluoro-N-methylaniline in amide bond formation or as a nucleophile in cross-coupling reactions must account for its reduced basicity (pKa ~3.38) versus non-fluorinated N-methylaniline (pKa 4.84) [1]. At a reaction pH of 4–5, the fluorinated aniline remains substantially less protonated, preserving its nucleophilic free-base form and enabling coupling under mildly acidic conditions that would inactivate the unfluorinated analog. This alters base selection and stoichiometry.

Fragment-Based Drug Discovery: Rational Selection Based on LogP

In medicinal chemistry programs where difluoro-N-methylaniline fragments are screened for target binding, the higher ACD/LogP of the 3,5-difluoro isomer (2.61 vs 2.04 for 2,4-difluoro) translates to measurably greater lipophilicity and predicted membrane permeability [1]. When designing compounds intended to cross the blood-brain barrier or penetrate cell membranes, selection of the 3,5-difluoro isomer over the 2,4-difluoro isomer becomes a data-driven decision rather than an arbitrary choice, with direct implications for hit-to-lead optimization.

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